molecular formula C22H24N4O B12908312 1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol CAS No. 88300-19-0

1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

Cat. No.: B12908312
CAS No.: 88300-19-0
M. Wt: 360.5 g/mol
InChI Key: ZDSAYSMUGVUMQN-UHFFFAOYSA-N
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Description

1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is a heterocyclic compound that features a triazine ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the triazine ring imparts unique electronic properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-Di-m-tolyl-1,2,4-triazine with piperidin-4-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure complete cyclization .

Industrial Production Methods: For industrial-scale production, the synthesis is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is unique due to the presence of both the triazine and piperidine rings, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of enzyme inhibitors and advanced materials .

Properties

CAS No.

88300-19-0

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-[5,6-bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C22H24N4O/c1-15-5-3-7-17(13-15)20-21(18-8-4-6-16(2)14-18)24-25-22(23-20)26-11-9-19(27)10-12-26/h3-8,13-14,19,27H,9-12H2,1-2H3

InChI Key

ZDSAYSMUGVUMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=CC(=C4)C

Origin of Product

United States

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